molecular formula C13H15NO4 B1668355 N-Benzyloxycarbonyl-L-proline CAS No. 1148-11-4

N-Benzyloxycarbonyl-L-proline

Cat. No. B1668355
CAS RN: 1148-11-4
M. Wt: 249.26 g/mol
InChI Key: JXGVXCZADZNAMJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyloxycarbonyl-L-proline is a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . It is also used in the synthesis of N-(L-Prolyl)-β-alanine, which is a derivative of the naturally occurring beta amino acid β-Alanine .


Molecular Structure Analysis

The molecular formula of N-Benzyloxycarbonyl-L-proline is C13H15NO4 . The InChI Key is JXGVXCZADZNAMJ-NSHDSACASA-M . The compound has a molecular weight of 249.26 g/mol .


Chemical Reactions Analysis

N-Benzyloxycarbonyl-L-proline is known to inhibit prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . It is also used in the synthesis of N-(L-Prolyl)-β-alanine .


Physical And Chemical Properties Analysis

N-Benzyloxycarbonyl-L-proline appears as a white to cream powder or crystalline powder or crystals or granules . It has an optical rotation of -58° to -62° (c=1 in acetic acid) . It is soluble in methanol .

Scientific Research Applications

Inhibition of Prolidase

  • Scientific Field : Biochemistry
  • Summary of Application : N-Benzyloxycarbonyl-L-proline is a potent inhibitor of prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue .
  • Methods of Application : The inhibitor is incubated with cellular extracts at a 1:1 ratio of Gly-Pro substrate: Cbz-Pro inhibitor . Pulse experiments performed incubating human fibroblasts with 6 mM Cbz-Pro revealed that the inhibitor uptake was completed in about 1 min .
  • Results or Outcomes : A 90% inhibition was detected . Long-term incubation of fibroblasts with Cbz-Pro caused mitochondria depolarization and increased cellular death .

Synthesis of N-(L-Prolyl)-β-alanine

  • Scientific Field : Organic Chemistry
  • Summary of Application : N-Benzyloxycarbonyl-L-proline is used in the synthesis of N-(L-Prolyl)-β-alanine . N-(L-Prolyl)-β-alanine is a derivative of the naturally occurring beta amino acid β-Alanine .
  • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the sources .
  • Results or Outcomes : The successful synthesis of N-(L-Prolyl)-β-alanine from N-Benzyloxycarbonyl-L-proline would be the expected outcome .

Synthesis of Three-Armed Poly(trans-4-hydroxy-N-benzyloxycarbonyl-L-proline)-block-poly(ε-caprolactone) Copolymers

  • Scientific Field : Polymer Chemistry
  • Summary of Application : N-Benzyloxycarbonyl-L-proline is used in the synthesis of three-armed poly(trans-4-hydroxy-N-benzyloxycarbonyl-L-proline)-block-poly(ε-caprolactone) copolymers . These copolymers have potential applications in the field of biodegradable materials .
  • Methods of Application : The synthesis is carried out via melt block copolymerization of trans-4-hydroxy-N-benzyloxycarbonyl-L-proline and ε-caprolactone with a trifunctional initiator trimethylolpropane (TMP) and stannous octoate (SnOct 2) as a catalyst . The number-average molecular weight (Mn) of the prepolymer increases from 530 to 3540 g mol -1 with the molar ratio of monomer to initiator (3-30), and the molecular weight distribution (Mw /Mn) is between 1.25 to 1.32 .
  • Results or Outcomes : The Mn of the copolymer increased from 2240 to 18,840 g mol -1 with the molar ratio (0-60) of ε-CL to PHpr . These products were characterized by differential scanning calorimetry (DSC), 1H NMR, and gel permeation chromatography .

Safety And Hazards

The safety data sheet suggests avoiding exposure to moist air or water and dust formation . It also mentions that strong oxidizing agents can lead to hazardous decomposition products .

properties

IUPAC Name

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVXCZADZNAMJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150856
Record name Carbobenzoxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl-L-proline

CAS RN

1148-11-4
Record name Benzyloxycarbonyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbobenzoxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbobenzoxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOBENZYLOXY)-L-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyloxycarbonyl-L-proline
Reactant of Route 2
N-Benzyloxycarbonyl-L-proline
Reactant of Route 3
Reactant of Route 3
N-Benzyloxycarbonyl-L-proline
Reactant of Route 4
N-Benzyloxycarbonyl-L-proline
Reactant of Route 5
Reactant of Route 5
N-Benzyloxycarbonyl-L-proline
Reactant of Route 6
N-Benzyloxycarbonyl-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.